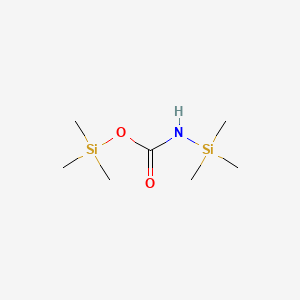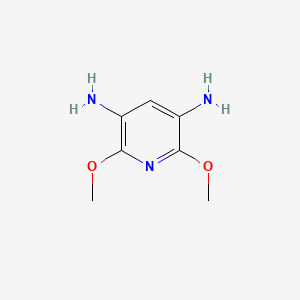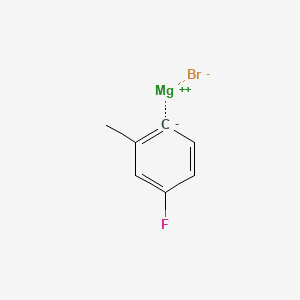
4-Fluoro-2-methylphenylmagnesium bromide
Vue d'ensemble
Description
4-Fluoro-2-methylphenylmagnesium bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is commonly administered through inhalation, allowing for a local effect without significant systemic absorption .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methylphenylmagnesium bromide involves reacting 2-Bromo-5-fluorotoluene with magnesium and magnesium bromide in tetrahydrofuran (THF) under reflux conditions in an inert atmosphere. This Grignard reaction yields the desired compound .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methylphenylmagnesium bromide is C7H6BrFMg, with a molecular weight of 213.33 g/mol. Its chemical structure consists of a phenyl ring with a fluorine substituent and a magnesium-bromine bond .Chemical Reactions Analysis
4-Fluoro-2-methylphenylmagnesium bromide acts by competitively binding to nicotinic cholinergic receptors, disrupting the normal response to acetylcholine at the neuromuscular junction. It is commonly used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Fluorinated Compounds : In a study, 2-(perfluoroalkyl)aniline reacted with 2-tolylmagnesium bromide, yielding acridine with a fluorine-retained product, indicating the potential use of similar fluorinated Grignard reagents in synthesizing complex fluorinated structures (Zhang, Sączewski, & Strekowski, 2013).
- Colorimetric and Fluorescent Chemodosimeter : A study described the synthesis of a novel fluoride sensor using an arylmagnesium bromide, highlighting the role of such compounds in developing sensitive detection systems for specific ions (Zou et al., 2014).
- Cross-Coupling Reactions : Research showed the successful use of phenylmagnesium halides in nickel-catalyzed cross-coupling reactions, suggesting potential applications for similar Grignard reagents in synthesizing various fluorinated compounds (Mongin et al., 2002).
Chemical Synthesis and Characterization
- Enantioselective Synthesis : A study exploring asymmetric conjugate addition reactions used 4-fluorophenylmagnesium bromide to prepare key intermediates for pharmaceutical compounds, demonstrating the reagent's role in stereocontrolled synthesis (Murthy, Rey, & Tjepkema, 2003).
- NMR Spectroscopy and Computational Modeling : An educational experiment using 4-fluorophenylmagnesium bromide provided insights into chemoselectivity and reactivity in Grignard reactions, useful for understanding reaction mechanisms (Hein et al., 2015).
Applications in Material Science
- Synthesis of Liquid Crystal Compounds : Research on quaterphenyl liquid crystals incorporated fluoro substituted phenylmagnesium reagents, indicating their use in advanced material synthesis (Sasnouski et al., 2014).
Miscellaneous Applications
- Electrophilic Fluorination : A study on the preparation of aromatic fluorides using heteroarylmagnesium reagents demonstrated a broad application in synthesizing fluorinated compounds (Yamada & Knochel, 2010).
- Fumigation Alternatives : Research on alternatives to methyl bromide for pest control in stored products mentioned the use of magnesium halides, although not specifically 4-fluoro-2methylphenylmagnesium bromide, indicating a potential exploration area in pest management (Fields & White, 2002).
Mécanisme D'action
Orientations Futures
4-Fluoro-2-methylphenylmagnesium bromide offers diverse applications due to its unique properties. Researchers can explore its use as a versatile reagent for synthesizing complex organic molecules.
Propriétés
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-4-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGINFOPBMDLBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenylmagnesium bromide | |
CAS RN |
30897-90-6 | |
| Record name | Magnesium, bromo(4-fluoro-2-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







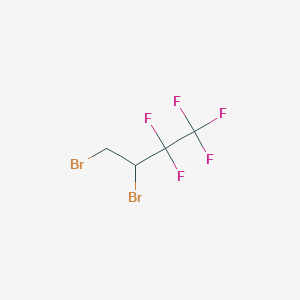
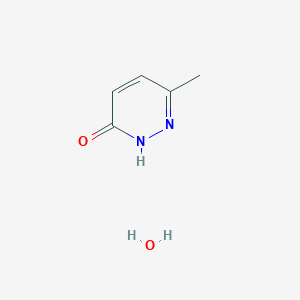

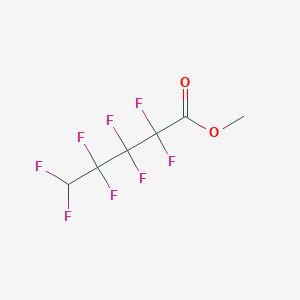
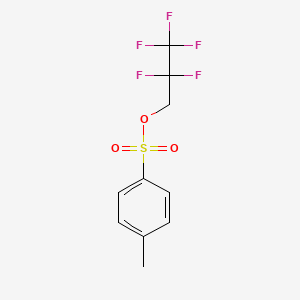
![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)

